N-((4-Bromo-2-(trifluoromethoxy)phenyl)carbamothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-Bromo-2-(trifluoromethoxy)phenyl)carbamothioyl)benzamide is a chemical compound with the molecular formula C15H10BrF3N2O2S. It is known for its unique structure, which includes a bromine atom, a trifluoromethoxy group, and a carbamothioyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Bromo-2-(trifluoromethoxy)phenyl)carbamothioyl)benzamide typically involves the reaction of 4-bromo-2-(trifluoromethoxy)aniline with benzoyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((4-Bromo-2-(trifluoromethoxy)phenyl)carbamothioyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted benzamides with different functional groups
Scientific Research Applications
N-((4-Bromo-2-(trifluoromethoxy)phenyl)carbamothioyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-((4-Bromo-2-(trifluoromethoxy)phenyl)carbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities and affecting various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-((4-Bromo-2-(trifluoromethyl)phenyl)carbamothioyl)benzamide
- 4-Bromo-2-(trifluoromethyl)aniline
- 2-Amino-5-bromobenzotrifluoride
Uniqueness
N-((4-Bromo-2-(trifluoromethoxy)phenyl)carbamothioyl)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds with trifluoromethyl groups. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[[4-bromo-2-(trifluoromethoxy)phenyl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3N2O2S/c16-10-6-7-11(12(8-10)23-15(17,18)19)20-14(24)21-13(22)9-4-2-1-3-5-9/h1-8H,(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCNDBQXILBBKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.